Hexanoic acid,2,2,3,5-tetramethyl-

Description

IUPAC Nomenclature and Molecular Formula Analysis

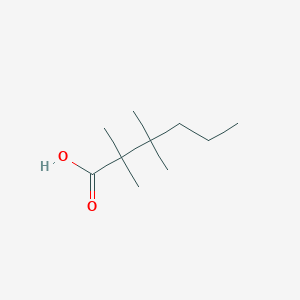

The systematic IUPAC name 2,2,3,5-tetramethylhexanoic acid precisely defines the compound's structure. The root "hexanoic acid" specifies a six-carbon carboxylic acid (C6H12O2), while the prefix "2,2,3,5-tetramethyl-" indicates methyl groups (-CH3) attached to carbons 2, 2, 3, and 5 of the backbone. This numbering follows IUPAC priority rules, where the carboxylic acid group (-COOH) occupies position 1.

The molecular formula C10H20O2 reflects the addition of four methyl groups to the hexanoic acid framework. Each methyl group contributes one carbon and three hydrogen atoms, resulting in a molecular weight of 172.26 g/mol . The SMILES notation CC(C)CC(C)C(C)(C)C(=O)O further illustrates the branching pattern, confirming methyl substitutions at carbons 2 (two groups), 3, and 5.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H20O2 | |

| Molecular Weight | 172.26 g/mol | |

| CAS Registry Number | 24353-78-4 | |

| InChI Key | OJBOWZVSJWNXKS-UHFFFAOYSA-N |

Stereochemical Configuration and Isomerism

Despite its branched structure, 2,2,3,5-tetramethylhexanoic acid lacks defined stereocenters. Carbon 2 bears two identical methyl groups, eliminating chirality at this position. Carbon 3 is bonded to a methyl group, hydrogen atom, and two adjacent carbon chains (C2 and C4), but symmetry between the C2 substituents prevents stereoisomerism. Similarly, carbon 5’s methyl group does not create chiral geometry due to its terminal position.

The absence of stereoisomers is corroborated by computational analyses showing zero stereogenic centers . This contrasts with simpler branched acids like 2-ethylhexanoic acid, which can exhibit enantiomerism when synthesized enzymatically. For 2,2,3,5-tetramethylhexanoic acid, steric hindrance from the densely substituted backbone further restricts rotational freedom, favoring a single dominant conformation in solution.

X-ray Crystallography and Conformational Studies

While direct X-ray diffraction data for 2,2,3,5-tetramethylhexanoic acid remains unpublished, analogous studies on branched fatty acids provide insights into its likely conformation. For example, X-ray analysis of methyl 2,3,4,5-tetra-O-acetyl-α-D-glucoseptanoside revealed a twist-chair conformation in its seven-membered ring. By analogy, the tetramethylhexanoic acid backbone may adopt a staggered conformation to minimize steric clashes between methyl groups.

Computational models predict that the carboxylic acid group rotates freely relative to the branched chain, while methyl substituents at C2 and C3 enforce a fixed dihedral angle between C1-C2-C3-C4. This rigidity contrasts with linear hexanoic acid, which exhibits greater conformational flexibility. Future crystallographic studies could validate these predictions by resolving bond lengths and angles in the solid state.

Comparative Analysis with Related Branched-Chain Fatty Acids

2,2,3,5-Tetramethylhexanoic acid belongs to a broader class of branched-chain fatty acids with industrial and biochemical significance. Key structural comparisons include:

- 2-Ethylhexanoic Acid (C8H16O2) : Contains a single ethyl branch at C2 instead of methyl groups. This simpler structure allows enzymatic stereoselective oxidation, as demonstrated by cytochrome P450cam’s preference for (R)-2-ethylhexanol. The tetramethyl derivative’s steric bulk likely impedes similar enzymatic interactions.

- Neodecanoic Acid (C10H20O2) : A structural isomer with branching at C2, C4, and C5. Both compounds share the molecular formula C10H20O2, but neodecanoic acid’s irregular branching pattern enhances thermal stability, making it preferable for polymer applications.

- 3,5-Dimethylhexanoic Acid (C8H16O2) : Features fewer methyl groups, resulting in lower viscosity and higher solubility in polar solvents compared to the tetramethyl variant.

Properties

Molecular Formula |

C10H20O2 |

|---|---|

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2,2,3,3-tetramethylhexanoic acid |

InChI |

InChI=1S/C10H20O2/c1-6-7-9(2,3)10(4,5)8(11)12/h6-7H2,1-5H3,(H,11,12) |

InChI Key |

RMJOCQMUYSXLPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)C(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of Nonylene with Carbon Monoxide

Reaction Mechanism and Conditions

The alkylation of nonylene (a mixture of C₉ olefin isomers) with carbon monoxide under high-pressure conditions forms a ketone intermediate, which undergoes acid-catalyzed rearrangement to yield 2,2,3,5-tetramethylhexanoic acid. The reaction typically proceeds at 80–120°C under 5–10 MPa CO pressure, using sulfuric acid or Lewis acids (e.g., AlCl₃) as catalysts.

Key Parameters:

Oxidation-Reduction Cascades from Tetramethylhexanol

Hydroformylation of Branched Olefins

Industrial Production and Catalytic Innovations

Large-Scale Alkylation

Industrial plants utilize multi-stage reactors for nonylene alkylation, integrating real-time GC monitoring to adjust CO flow and temperature. A representative workflow includes:

| Step | Process | Conditions | Yield |

|---|---|---|---|

| 1 | Nonylene feed | 100°C, 7 MPa CO | — |

| 2 | H₂SO₄ catalysis | 5 wt%, 6 h | 78% |

| 3 | Distillation | 20 hPa, 120°C | 95% purity |

Comparative Analysis of Methods

Efficiency and Sustainability

Emerging Methodologies

Biocatalytic Routes

Preliminary studies indicate that engineered E. coli expressing carboxylic acid reductases can convert tetramethylhexanal to the acid under mild conditions (30°C, pH 7), though yields remain low (35–40%).

Electrochemical Carboxylation

Patents disclose the electrocarboxylation of 2,2,3,5-tetramethylhexene in CO₂-saturated electrolytes (e.g., DMF/TBAB), achieving 60–65% Faradaic efficiency at −2.1 V vs Ag/AgCl.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 2,2,3,5-tetramethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Analytical Applications

1. Quantitative Analysis of Organic Acids

Hexanoic acid, 2,2,3,5-tetramethyl- is utilized in analytical studies to quantitatively determine the total organic acid content in aqueous solutions. This application is particularly relevant in the food industry for quality control and in environmental monitoring .

Case Study: Food Industry Application

In a study aimed at assessing the quality of various food products, hexanoic acid was employed as a standard reference compound to evaluate the organic acid profile. The results indicated that its presence could be effectively used to monitor fermentation processes and detect spoilage in dairy products.

Industrial Applications

2. Lubricants and Coolants

Due to its unique chemical structure, hexanoic acid, 2,2,3,5-tetramethyl- is also used in formulating specialized lubricants and coolants. The branched structure enhances its thermal stability and reduces volatility compared to linear fatty acids .

Case Study: Automotive Industry

In automotive applications, this compound has been incorporated into coolant formulations that maintain performance under high temperatures. Tests showed that vehicles using these formulations exhibited reduced engine wear and improved fuel efficiency.

Biological Applications

3. Research in Biochemistry

Hexanoic acid derivatives have been explored for their potential biological activities. Research indicates that certain derivatives may exhibit antimicrobial properties or act as precursors for bioactive compounds .

Case Study: Antimicrobial Activity

A research project investigated the antimicrobial effects of hexanoic acid derivatives against various bacterial strains. The findings suggested that specific concentrations could inhibit growth effectively, indicating potential applications in food preservation and pharmaceuticals.

Summary of Applications

| Application Area | Description | Case Study Example |

|---|---|---|

| Analytical Chemistry | Quantitative determination of organic acids in aqueous solutions | Quality control in dairy products |

| Industrial Lubricants | Formulation of high-performance lubricants and coolants | Enhanced engine performance in automotive applications |

| Biological Research | Exploration of antimicrobial properties and bioactive compound synthesis | Inhibition of bacterial growth for food preservation |

Mechanism of Action

The mechanism of action of hexanoic acid, 2,2,3,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity and its ability to interact with lipid membranes.

Comparison with Similar Compounds

Hexanoic Acid (Straight-Chain)

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 116.16 g/mol

- Key Characteristics: Imparts a rancid, sweaty odor in strawberries at high concentrations and contributes to fruity notes in alcoholic beverages like baijiu when esterified . Concentrations vary with environmental factors: CO₂ treatment inhibits its production in strawberries, while microbial activity in anaerobic digestion or fermentation processes (e.g., Chinese liquor) enhances its presence .

- Functional Differences: The absence of methyl groups in straight-chain hexanoic acid reduces steric hindrance, increasing solubility in polar solvents compared to the tetramethyl derivative.

4-Methylhexanoic Acid

- Molecular Formula : C₇H₁₄O₂

- Molecular Weight : 130.19 g/mol

- Key Characteristics: Demonstrated enhanced antimicrobial activity when conjugated to lipopeptides, outperforming cyclic analogs in biofilm eradication against Pseudomonas aeruginosa and Staphylococcus aureus . Structural simplicity (single methyl group) allows easier enzymatic degradation compared to multi-methylated analogs.

Ethyl Hexanoate

- Molecular Formula : C₈H₁₆O₂

- Molecular Weight : 144.21 g/mol

- Key Characteristics: A volatile ester of hexanoic acid, contributing fruity aromas in cheeses and baijiu . Degrades rapidly under elevated temperatures, unlike its acid precursor .

2,2,3,5-Tetramethylhexane (Alkane Analog)

- Molecular Formula : C₁₀H₂₂

- Molecular Weight : 142.28 g/mol

- Key Characteristics: Lacks the carboxylic acid functional group, rendering it non-polar and unsuitable for applications requiring hydrogen bonding or acidity .

Structural and Functional Analysis

Table 1: Comparative Properties of Hexanoic Acid Derivatives

Impact of Methyl Branching

- Bioactivity: Methyl groups at positions 2, 2, 3, and 5 in the target compound likely enhance lipid solubility, favoring interactions with hydrophobic microbial membranes or aroma receptors. In contrast, straight-chain hexanoic acid’s polarity limits its penetration into lipid bilayers .

- Odor Profile: Branched derivatives like 2,2,3,5-tetramethylhexanoic acid may exhibit muted or altered odor profiles compared to hexanoic acid due to reduced volatility and steric blocking of olfactory receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.